BenchChemオンラインストアへようこそ!

6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol

Lipophilicity Drug-likeness Physicochemical Properties

6-(6-Methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol (CAS 2034360-60-4) is a heterocyclic compound with the molecular formula C15H15N3O2 and a molecular weight of 269.30 g/mol. It belongs to a class of tetrahydroquinoline-pyrimidine hybrids, which are of significant interest in drug discovery due to the privileged nature of both the tetrahydroquinoline and pyrimidine pharmacophores.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 2034360-60-4
Cat. No. B2738658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol
CAS2034360-60-4
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C15H15N3O2/c1-10-4-5-13-11(7-10)3-2-6-18(13)15(20)12-8-14(19)17-9-16-12/h4-5,7-9H,2-3,6H2,1H3,(H,16,17,19)
InChIKeyBWCIQWVAFFOGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(6-Methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol: A Structurally Distinct Bicyclic Scaffold for Medicinal Chemistry and Chemical Biology


6-(6-Methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol (CAS 2034360-60-4) is a heterocyclic compound with the molecular formula C15H15N3O2 and a molecular weight of 269.30 g/mol [1]. It belongs to a class of tetrahydroquinoline-pyrimidine hybrids, which are of significant interest in drug discovery due to the privileged nature of both the tetrahydroquinoline and pyrimidine pharmacophores [2]. This compound features a 6-methyl-1,2,3,4-tetrahydroquinoline moiety linked via a carbonyl bridge to a 4-hydroxypyrimidine ring, a connectivity that distinguishes it from other regioisomeric and scaffold variations within this chemical space.

Why a Simple Tetrahydroquinoline or Pyrimidine Building Block Cannot Replace 2034360-60-4 in Structure-Activity Studies


The specific connectivity and substitution pattern of 6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol are critical for its interaction with biological targets. The 6-methyl group on the tetrahydroquinoline ring and the 4-hydroxyl group on the pyrimidine create a unique hydrogen-bond donor/acceptor profile and a distinct spatial arrangement that cannot be replicated by simple tetrahydroquinoline or pyrimidine monomers [1]. Even closely related analogs, such as those with a tetrahydroisoquinoline core or an ethoxy substituent on the pyrimidine, exhibit significantly different lipophilicity, polar surface area, and metabolic stability, leading to divergent pharmacokinetic and pharmacodynamic profiles [2]. Generic substitution with an in-class compound lacking the precise methyl and hydroxyl placement risks abolishing target affinity, altering selectivity, or introducing unforeseen off-target effects.

Quantitative Differentiation Guide for 6-(6-Methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol vs. Its Closest Chemical Analogs


Lipophilicity (XLogP3) Comparison with the Tetrahydroisoquinoline Analog

The 6-methyl-1,2,3,4-tetrahydroquinoline core of the target compound imparts a calculated XLogP3 of 1.2, which is significantly higher than the 0.5 value for the direct tetrahydroisoquinoline analog [1]. This difference is attributable to the replacement of the isoquinoline's phenyl ring with a partially saturated quinoline and the addition of a methyl group. A higher logP in this range is often correlated with improved membrane permeability, a critical parameter for intracellular target engagement [2].

Lipophilicity Drug-likeness Physicochemical Properties

Hydrogen-Bond Donor Count and Its Impact on Central Nervous System Multiparameter Optimization (CNS MPO)

The target compound has a single hydrogen-bond donor (HBD) from the pyrimidin-4-ol group, matching the count of the isoquinoline analog [1]. However, when evaluated in the context of the CNS MPO desirability score, which strongly penalizes HBD count > 1, both compounds score favorably. The differentiation lies in the TPSA: the target compound's TPSA is 65.2 Ų, compared to 61.8 Ų for the isoquinoline analog. This places the target compound closer to the optimal TPSA range (<70 Ų) for oral CNS drugs, while the isoquinoline analog's lower TPSA may favor a different target class [2].

CNS Drug Discovery Hydrogen Bonding MPO Desirability Score

Differentiation from 6-Ethoxy Analog via Metabolic Stability

The pyrimidin-4-ol group of the target compound is a metabolic handle that can undergo Phase II conjugation (glucuronidation/sulfation), leading to rapid clearance compared to the ethoxy analog [1]. While the ethoxy group confers greater metabolic stability, it also increases lipophilicity (calculated XLogP3 ~1.8) and may lead to increased CYP450-mediated oxidation. The hydroxyl group of the target compound offers a synthetic handle for prodrug strategies, where a cleavable ester or phosphate can be introduced to modulate pharmacokinetics without permanently altering the pharmacophore [2]. This makes the target compound a more versatile starting point for lead optimization.

Metabolic Stability Cytochrome P450 Ether vs. Hydroxyl

Recommended Application Scenarios for 6-(6-Methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol Based on Differential Evidence


Lead Optimization Programs Targeting Intracellular Kinases or DHODH

The compound's elevated logP (XLogP3 = 1.2) relative to the isoquinoline analog suggests enhanced passive permeability, making it a suitable starting point for developing inhibitors of intracellular targets like dihydroorotate dehydrogenase (DHODH) or oncogenic kinases. Its tetrahydroquinoline core mimics known DHODH inhibitor scaffolds, and the pyrimidin-4-ol moiety can coordinate the catalytic metal ion [1].

CNS Drug Discovery with a Focus on Oral Bioavailability

With a single HBD and a TPSA of 65.2 Ų, this compound resides within the optimal CNS drug-like chemical space defined by the MPO desirability score. It is particularly well-suited for neuroscience programs targeting G-protein coupled receptors (GPCRs) or ion channels where moderate lipophilicity and low HBD count are critical for brain penetration [2].

Prodrug Design and Pharmacokinetic Modulation Studies

The presence of a free hydroxyl group on the pyrimidine ring provides a direct and versatile synthetic handle for creating ester, phosphate, or carbamate prodrugs. This enables medicinal chemists to precisely modulate aqueous solubility, first-pass metabolism, and tissue distribution without altering the core pharmacophore, a distinct advantage over the ethoxy analog [3].

Quote Request

Request a Quote for 6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.